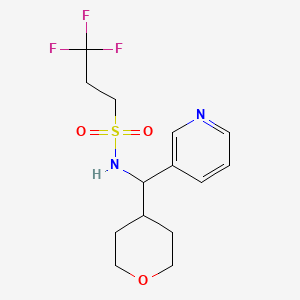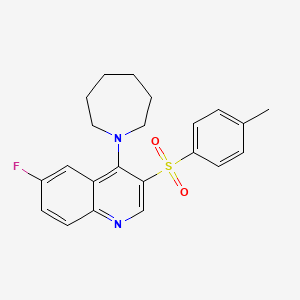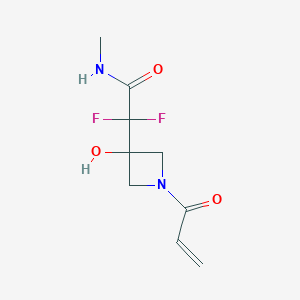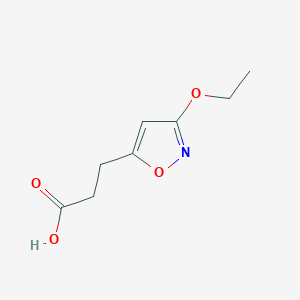![molecular formula C24H28N2O5 B2411012 N-(2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3,4,5-triéthoxybenzamide CAS No. 898436-73-2](/img/structure/B2411012.png)
N-(2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3,4,5-triéthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with a distinct chemical structure. This compound has garnered significant interest in various fields due to its unique chemical properties and potential applications. It features a benzamide group, multiple ethoxy groups, and a pyrroloquinoline moiety, making it a multifaceted molecule of interest for researchers.
Applications De Recherche Scientifique
3,4,5-Triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe or a modulator of biological pathways.
Medicine: : Explored for therapeutic potential due to its unique structural features.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
Formation of Pyrroloquinoline: : This step often involves the cyclization of a suitable precursor under conditions that promote the formation of the pyrroloquinoline ring system.
Amide Formation: : The final step involves coupling the pyrroloquinoline derivative with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would require optimization of each step to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: : Precise control of temperature, pressure, and pH.
Purification Processes: : Techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of chemical reactions:
Oxidation: : This reaction involves the conversion of the compound into more oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can convert the carbonyl group into alcohols, typically using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : This involves replacing one of the functional groups in the molecule with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminium hydride, and hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as amines or alkyl halides.
Major Products
The products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : May interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: : Involvement in signaling pathways, metabolic processes, or gene regulation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is unique due to its specific structural features:
Unique Structural Features: : The combination of ethoxy groups and the pyrroloquinoline moiety is distinctive.
Similar Compounds: : Other benzamide derivatives, pyrroloquinoline analogs, and ethoxy-substituted aromatic compounds.
Conclusion
3,4,5-Triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of considerable interest due to its complex structure and versatile applications in various scientific fields
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-29-19-12-17(13-20(30-5-2)23(19)31-6-3)24(28)25-18-10-15-8-7-9-26-21(27)14-16(11-18)22(15)26/h10-13H,4-9,14H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWWIYSHBUAJQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)
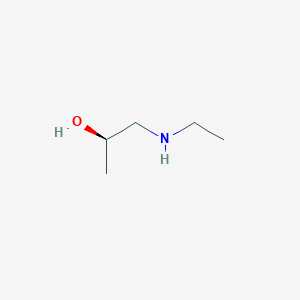
![2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
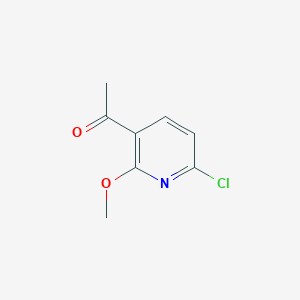
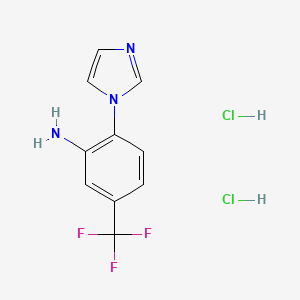
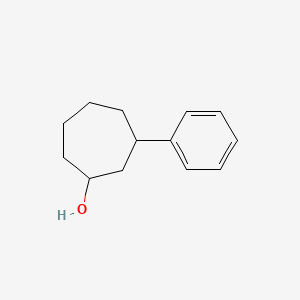
![8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
